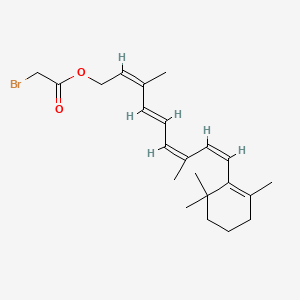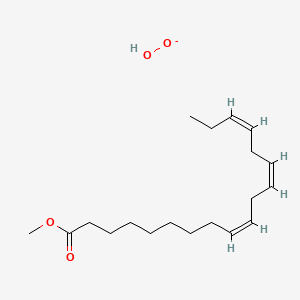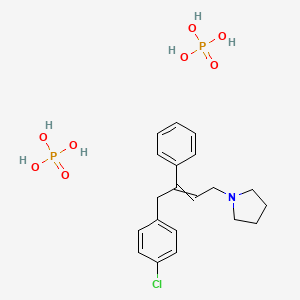
Pyrrobutamine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrobutamine phosphate is a chemical compound known for its antihistamine and anticholinergic properties. It is primarily used to treat allergic reactions by blocking the action of histamine at the H1 receptor. The compound is characterized by its molecular formula C20H28ClNO8P2 and a molar mass of 507.839 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrobutamine phosphate involves the reaction of pyrrobutamine with phosphoric acid. The process typically includes the following steps:
Formation of Pyrrobutamine: Pyrrobutamine is synthesized by reacting 4-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide.
Phosphorylation: The resulting pyrrobutamine is then reacted with phosphoric acid to form this compound. This reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired phosphate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and maintained under optimal conditions for the reaction to proceed efficiently. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrobutamine phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur under specific conditions, although these are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are often used.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, though these are less frequently encountered.
Substitution Products: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Pyrrobutamine phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its potential use in allergy research.
Medicine: Investigated for its therapeutic potential in treating allergic conditions and its pharmacological properties.
Industry: Utilized in the development of antihistamine drugs and other pharmaceutical formulations.
Mécanisme D'action
Pyrrobutamine phosphate exerts its effects by blocking the H1 histamine receptor, thereby preventing the action of histamine, which is responsible for allergic symptoms. The compound also exhibits anticholinergic activity, which contributes to its therapeutic effects. The molecular targets include the H1 receptor and muscarinic receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Similar Compounds:
Diphenhydramine: Another antihistamine with similar H1 receptor blocking activity.
Chlorpheniramine: A compound with comparable antihistamine properties.
Promethazine: An antihistamine with additional antiemetic and sedative effects.
Uniqueness: this compound is unique due to its specific chemical structure, which includes a pyrrolidine ring and a phosphate group. This structure contributes to its distinct pharmacological profile, making it effective in treating allergic reactions with a different mechanism compared to other antihistamines .
Propriétés
Numéro CAS |
135-31-9 |
|---|---|
Formule moléculaire |
C20H28ClNO8P2 |
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine;phosphoric acid |
InChI |
InChI=1S/C20H22ClN.2H3O4P/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22;2*1-5(2,3)4/h1-3,6-12H,4-5,13-16H2;2*(H3,1,2,3,4) |
Clé InChI |
UAAAHOLLLRWGGL-UHFFFAOYSA-N |
SMILES isomérique |
C1CCN(C1)C/C=C(\CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O |
SMILES canonique |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O |
Autres numéros CAS |
91-82-7 |
Numéros CAS associés |
91-82-7 (Parent) |
Synonymes |
1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






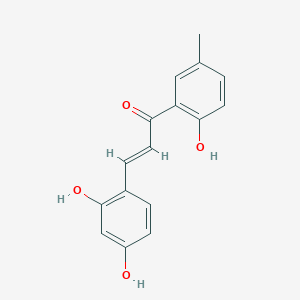
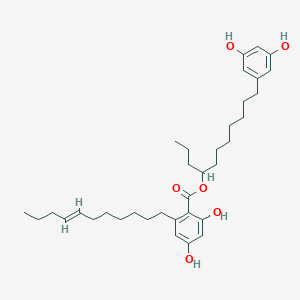

![(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine](/img/structure/B1239180.png)
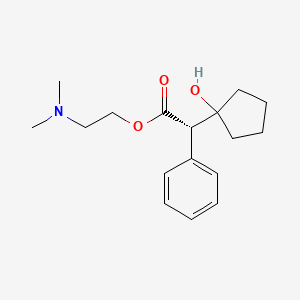
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)
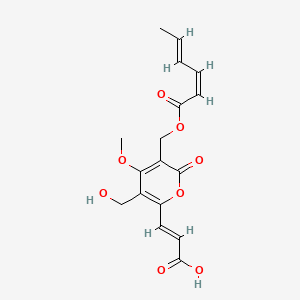
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)

